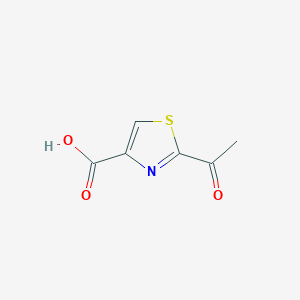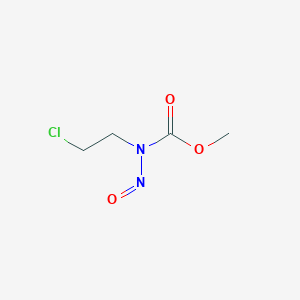
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester, commonly known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancers. CCNU belongs to the family of nitrosoureas, which are known for their cytotoxic properties. CCNU has been used for the treatment of brain tumors, lymphomas, and various other types of cancers.
作用機序
CCNU exerts its anti-cancer effects by alkylating DNA and RNA, resulting in DNA damage and inhibition of DNA replication. CCNU also inhibits the activity of DNA repair enzymes, leading to further DNA damage and cell death. Additionally, CCNU has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
生化学的および生理学的効果
CCNU has been shown to have a wide range of biochemical and physiological effects. CCNU has been shown to cause DNA damage, inhibit DNA replication, and induce cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties. CCNU has been associated with various side effects, including myelosuppression, gastrointestinal toxicity, and pulmonary toxicity.
実験室実験の利点と制限
CCNU has several advantages for lab experiments. It is a well-established chemotherapeutic agent with a known mechanism of action. CCNU is also relatively easy to synthesize and has been extensively studied. However, CCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. CCNU is also associated with various side effects, which may affect the results of lab experiments.
将来の方向性
There are several future directions for the study of CCNU. One area of research is the development of new formulations of CCNU that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that may predict the response to CCNU treatment. Additionally, there is a need for more studies on the immunomodulatory effects of CCNU and its potential use in combination with immunotherapies. Finally, there is a need for more studies on the long-term effects of CCNU treatment and its potential impact on cancer survivorship.
合成法
CCNU can be synthesized by the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of acetic acid. The resulting product is then reacted with methyl isocyanate to yield CCNU.
科学的研究の応用
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphomas, and various other types of cancers. CCNU has been shown to inhibit DNA replication and cause DNA damage, leading to cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
特性
CAS番号 |
13589-15-6 |
|---|---|
製品名 |
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester |
分子式 |
C4H7ClN2O3 |
分子量 |
166.56 g/mol |
IUPAC名 |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChIキー |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
正規SMILES |
COC(=O)N(CCCl)N=O |
その他のCAS番号 |
13589-15-6 |
同義語 |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



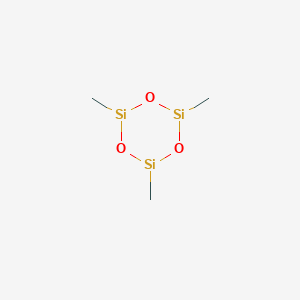
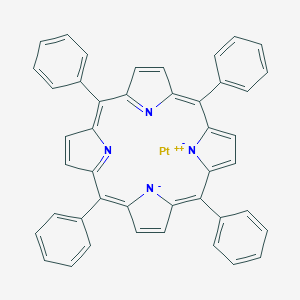
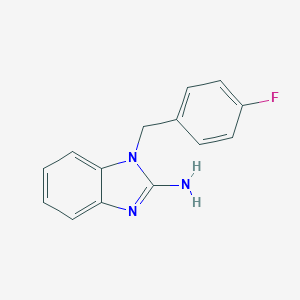
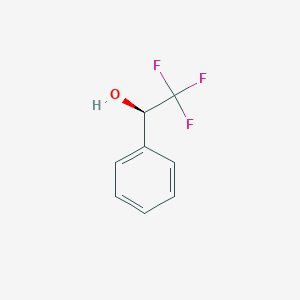
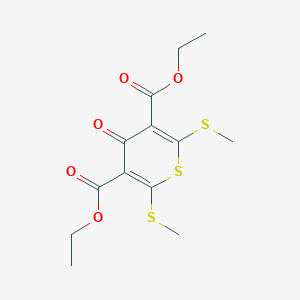
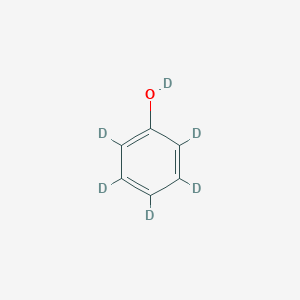
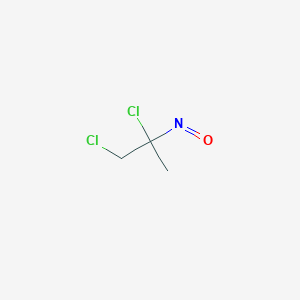
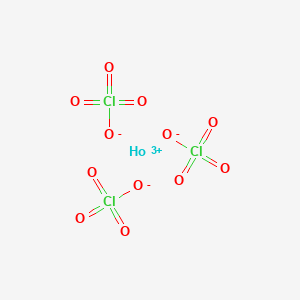
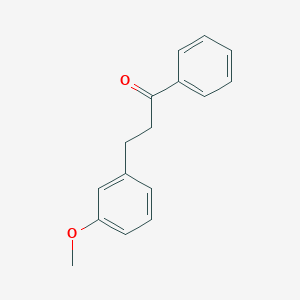
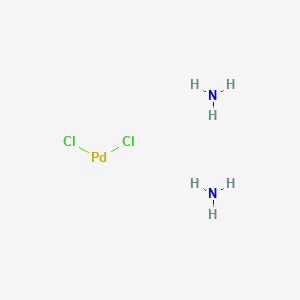
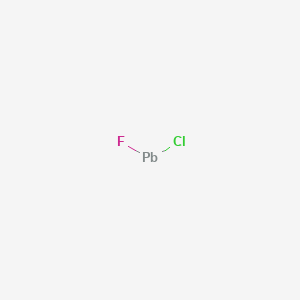
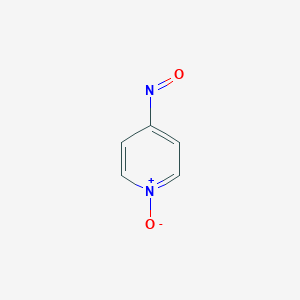
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
